Summary of the Application: 2,2’-Sulfinyldiethanol (TDGO) is the sulfoxide analogue of 2,2’-Thiodiethanol (thiodiglycol), which is the major hydrolytic breakdown product of mustard gas . The detection of these compounds in environmental waters is crucial for monitoring potential contamination from chemical warfare agents .
Methods of Application or Experimental Procedures: A high-performance liquid chromatography method was developed to directly separate and quantitate trace amounts of TDG, TDGO, and their sulfone analogue in surface water and seawater . The separations were carried out on an ion-exclusion column using an isocratic mobile phase consisting of 100 mM perchloric acid . Detection and quantitation of TDG, TDGO, and their sulfone analogue were achieved by ultraviolet (208 nM) and pulsed amperometric detection .
Results or Outcomes Obtained: The method was successful in detecting trace amounts of TDG, TDGO, and their sulfone analogue in surface water and seawater . The detection limits for these compounds were in the 40-80 ng range .
2,2'-Sulfinyldiethanol is an organosulfur compound with the chemical formula C₄H₁₀O₃S. It is recognized as a sulfoxide derivative of thiodiglycol, which is a significant hydrolytic breakdown product of mustard gas. The compound features a sulfinyl group (R-S=O) bonded to two hydroxyl-ethyl groups, making it a unique structure among sulfoxides. Its molecular structure can be represented as follows:
This compound has garnered attention for its environmental significance and potential biological activities, particularly in relation to its formation from thiodiglycol under oxidative conditions.
These reactions highlight the compound's versatility and its potential utility in synthetic organic chemistry.
Synthesis of 2,2'-sulfinyldiethanol can be achieved through several methods:
2,2'-Sulfinyldiethanol has several notable applications:
Several compounds share structural similarities with 2,2'-sulfinyldiethanol. Below are some comparable compounds along with their distinguishing characteristics:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Thiodiglycol | C₄H₁₀O₂S | Precursor compound; less oxidized than sulfinyldiethanol |
| 2,2'-Sulfonyldiethanol | C₄H₁₀O₄S | Fully oxidized form; contains two sulfonyl groups |
| Dimethyl sulfoxide | C₂H₆OS | Common solvent; exhibits distinct biological properties |
| Ethylene glycol sulfide | C₂H₆OS | Similar structure; used in various industrial applications |
The uniqueness of 2,2'-sulfinyldiethanol lies in its specific combination of hydroxyl and sulfinyl functional groups, which influences both its chemical reactivity and potential biological interactions.
Irritant